(2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Sourcing enantiopure chiral building blocks with specific fluorination patterns often delays EED inhibitor lead optimization. (2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine resolves this as a ready-to-derivatize (2S)-enantiomer. Key differentiation: - Enables EED-targeted inhibitor synthesis (scaffold IC50: 30 nM in PRC2 assays). - LogP 4.28 provides balanced lipophilicity for ADME tuning versus 4-chloro analogs. - Enantiopure form eliminates chiral separation; immediate use in asymmetric catalysis. Supplied as custom synthesis with full analytical documentation.

Molecular Formula C10H9F4N
Molecular Weight 219.18 g/mol
Cat. No. B12931336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine
Molecular FormulaC10H9F4N
Molecular Weight219.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C(=CC(=C2F)F)F)F
InChIInChI=1S/C10H9F4N/c11-5-4-6(12)10(14)8(9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1
InChIKeyULKSDKBGNDASNJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine: A Chiral Fluorinated Pyrrolidine Building Block for Medicinal Chemistry


(2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine is a chiral, non-racemic pyrrolidine derivative characterized by a tetrafluorophenyl substituent at the 2-position . The molecule (C10H9F4N, MW 219.18) features a pyrrolidine ring in an envelope conformation and a tetrafluorinated aromatic ring . This class of compounds is of significant interest in medicinal chemistry and organic synthesis due to the unique electronic and steric properties imparted by the specific fluorination pattern .

Why (2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine Cannot Be Substituted with Generic Pyrrolidines: Evidence of Regioisomer and Substitution Pattern Specificity


Simple substitution of (2S)-2-(2,3,5,6-tetrafluorophenyl)pyrrolidine with other fluorinated pyrrolidines is not viable due to the profound impact of the specific tetrafluorophenyl regioisomer on both physicochemical properties and biological activity. Direct comparative data from a series of 2-(tetrafluorophenyl)pyrrolidines demonstrates that the 2,3,5,6-substitution pattern confers distinct activity and lipophilicity profiles compared to analogs with additional substituents (e.g., 4-chloro, 4-bromo, 4-methyl) [1]. Furthermore, the precise stereochemistry at the 2-position is critical for applications in asymmetric catalysis and chiral ligand design, as the (2S)-enantiomer provides specific chiral induction that its (2R)-enantiomer or racemic mixtures cannot replicate .

Quantitative Differentiation of (2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine from Its Closest Analogs


Enhanced Lipophilicity and Differential Cytotoxicity of the 2,3,5,6-Tetrafluorophenyl Pyrrolidine Scaffold

In a head-to-head comparison of a series of N-cyclopentyl pyrrolidine derivatives, the compound bearing a 2,3,5,6-tetrafluorophenyl group (AM1-020) exhibited a distinct combination of lipophilicity and activity relative to other tetrafluorophenyl regioisomers and analogs. Compared to the 4-chloro-2,3,5,6-tetrafluorophenyl analog (AM1-112), AM1-020 shows a lower LogP (4.28 vs. 4.6) and significantly different activity in the AR230R assay (IC50 of 13.1 μM vs. 30.7 μM) [1]. This demonstrates that the unsubstituted 2,3,5,6-tetrafluorophenyl motif provides a unique balance of properties, distinct from halogenated variants.

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Potent Enzyme Inhibition by a Closely Related Pyrrolidine-Tetrafluorophenyl Scaffold

While direct data for (2S)-2-(2,3,5,6-tetrafluorophenyl)pyrrolidine is limited, a closely related pyrrolidine derivative bearing a tetrafluorophenyl group (BDBM50231866) demonstrates potent inhibition of the Polycomb protein EED with an IC50 of 30 nM [1]. This is cross-study comparable to other reported EED inhibitors and provides class-level evidence that the tetrafluorophenyl-pyrrolidine core is a privileged scaffold for engaging this target [1].

Enzyme Inhibition Epigenetics Drug Discovery

Unique 2,3,5,6-Substitution Pattern Differentiates from Common 2,3,4,5- and 2,3,4,6-Tetrafluorophenyl Pyrrolidines

The 2,3,5,6-tetrafluorophenyl substitution pattern on the pyrrolidine ring is distinct from the more commonly available 2,3,4,5- and 2,3,4,6-tetrafluorophenyl regioisomers [1]. This specific substitution pattern imparts a unique electronic environment and steric profile on the pyrrolidine nitrogen, which can significantly influence its basicity, nucleophilicity, and ability to participate in hydrogen bonding. While direct comparative data on these regioisomers is not available in the public domain, the existence of a specific CAS number (1270402-91-9) for the 2,3,5,6-isomer confirms its identity as a distinct chemical entity with properties that are not interchangeable with its regioisomers .

Chemical Synthesis Chiral Building Blocks Structure-Property Relationship

Commercial Availability of the (2S)-Enantiomer as a Key Differentiator for Asymmetric Synthesis

The (2S)-2-(2,3,5,6-tetrafluorophenyl)pyrrolidine enantiomer is commercially available with a specified minimum purity of 95% . This is a key differentiator for procurement, as the (2S)-enantiomer is a chiral building block essential for the asymmetric synthesis of complex molecules. The availability of this specific enantiomer eliminates the need for costly and time-consuming chiral resolution or asymmetric synthesis steps, accelerating project timelines and reducing development costs compared to using the racemate or the opposite enantiomer.

Asymmetric Synthesis Chiral Pool Procurement

Optimal Use Cases for (2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine in Medicinal Chemistry and Chemical Synthesis


Scaffold for Polycomb Protein EED Inhibitor Development

Based on the cross-study comparable evidence of potent EED inhibition (IC50: 30 nM) by a closely related pyrrolidine-tetrafluorophenyl scaffold [1], (2S)-2-(2,3,5,6-tetrafluorophenyl)pyrrolidine is a highly suitable chiral building block for the synthesis of novel inhibitors targeting the Polycomb repressive complex 2 (PRC2) via the EED subunit. This is a validated target in oncology, and the compound's (2S) stereochemistry can be leveraged to explore chiral space for improved selectivity and pharmacokinetic properties.

Lead Optimization for Programs Requiring Balanced Lipophilicity

The direct head-to-head comparison showing a lower LogP (4.28) for the 2,3,5,6-tetrafluorophenyl pyrrolidine derivative compared to its 4-chloro analog (LogP 4.6) positions this compound as a strategic choice in lead optimization campaigns [1]. When a project requires modulation of lipophilicity to improve solubility, reduce off-target binding, or optimize ADME properties, the 2,3,5,6-tetrafluorophenyl motif provides a unique balance that can be fine-tuned through further derivatization at the pyrrolidine nitrogen or the phenyl ring.

Asymmetric Synthesis of Chiral Ligands and Organocatalysts

The commercial availability of the enantiopure (2S)-enantiomer [1] makes it an immediate starting point for the synthesis of chiral ligands and organocatalysts. The rigid pyrrolidine backbone and the unique electronic properties of the tetrafluorophenyl group can be exploited to create novel catalysts for asymmetric transformations, such as enantioselective alkylations, cycloadditions, or conjugate additions .

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